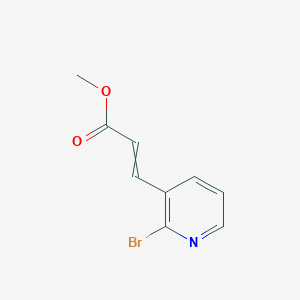
Methyl 3-(2-bromopyridin-3-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-bromopyridin-3-yl)prop-2-enoate is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-bromopyridin-3-yl)prop-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-3-formylpyridine with methyl diethylphosphonoacetate under basic conditions. The reaction typically proceeds via a Horner-Wadsworth-Emmons (HWE) reaction, which is a type of olefination reaction used to form carbon-carbon double bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale HWE reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromopyridin-3-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.
Reduction Reactions: Products include reduced derivatives such as alcohols or amines.
Scientific Research Applications
Methyl 3-(2-bromopyridin-3-yl)prop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromopyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar in structure but with a methyl group instead of a bromine atom.
Methyl 3-(6-aminopyridin-2-yl)prop-2-enoate: Contains an amino group instead of a bromine atom.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Contains a cyano group and a furan ring instead of a bromine atom and a pyridine ring.
Uniqueness
Methyl 3-(2-bromopyridin-3-yl)prop-2-enoate is unique due to the presence of the bromine atom in the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 3-(2-bromopyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-13-8(12)5-4-7-3-2-6-11-9(7)10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIPYDGEMVKNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(N=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


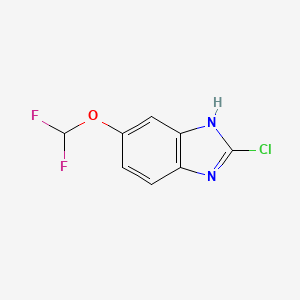
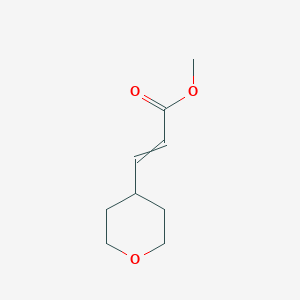
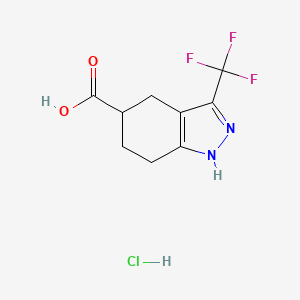
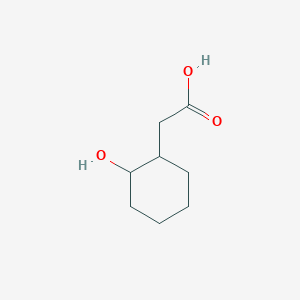
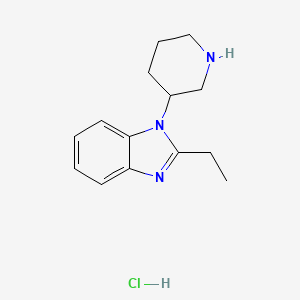

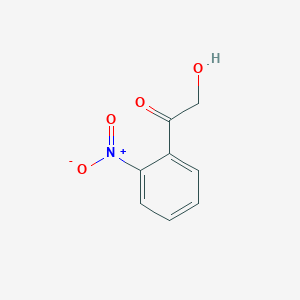
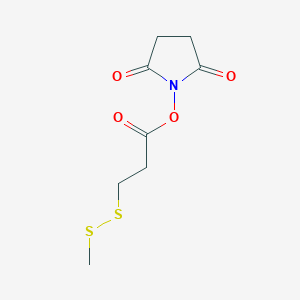
![6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11719353.png)
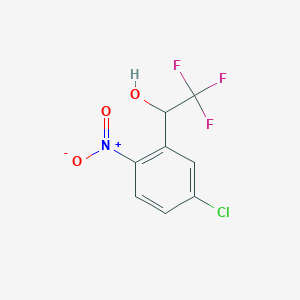
![2-[2-(Hydroxyimino)ethyl]-5-methoxyphenol](/img/structure/B11719378.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide](/img/structure/B11719384.png)
